molecular formula C9H14O2 B13759035 Methyl-2-methyl-1-cyclohexene-1-carboxylate

Methyl-2-methyl-1-cyclohexene-1-carboxylate

Cat. No.: B13759035
M. Wt: 154.21 g/mol
InChI Key: UMYFAWYCKUPXRV-UHFFFAOYSA-N
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Description

These compounds are widely used in organic synthesis, particularly in pharmaceutical intermediates and materials science .

Properties

IUPAC Name

methyl 2-methylcyclohexene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-7-5-3-4-6-8(7)9(10)11-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYFAWYCKUPXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-2-methyl-1-cyclohexene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-1-cyclohexene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method can enhance efficiency and yield by maintaining optimal reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-methyl-1-cyclohexene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl-2-methyl-1-cyclohexene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl-2-methyl-1-cyclohexene-1-carboxylate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Density (g/mL) Melting Point (°C) CAS Number
Methyl 1-cyclohexene-1-carboxylate None C₈H₁₂O₂ 140.18 1.028 N/A 18448-47-0
Methyl 2-bromo-1-cyclohexene-1-carboxylate Br at C2 C₈H₁₁BrO₂ 219.08 N/A 102–103.5 N/A
Methyl 2-amino-1-cyclohexene-1-carboxylate NH₂ at C2 C₈H₁₁NO₂ 153.18 N/A N/A 56661-88-2
Ethyl 2-amino-1-cyclohexene-1-carboxylate NH₂ at C2, ethyl ester C₉H₁₃NO₂ 167.21 N/A N/A N/A
Methyl 4-methyl-3-cyclohexene-1-carboxylate CH₃ at C4, ester at C1 C₉H₁₂O₂ 152.19 N/A N/A 5443-14-1

Key Observations :

  • Substituent Effects: Bromine at C2 increases molecular weight significantly (219.08 vs. 140.18 for the base compound) and confers higher reactivity in nucleophilic substitutions .
  • Ester Group Variation: Ethyl esters (e.g., ethyl 2-amino-1-cyclohexene-1-carboxylate) exhibit marginally higher molecular weights and altered solubility profiles compared to methyl esters .

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